molecular formula C6H14N2 B1592110 N-methylpiperidin-4-amine CAS No. 45584-07-4

N-methylpiperidin-4-amine

Cat. No.: B1592110
CAS No.: 45584-07-4
M. Wt: 114.19 g/mol
InChI Key: FHTGZDVYPCEHFQ-UHFFFAOYSA-N
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Description

N-methylpiperidin-4-amine is a piperidine derivative characterized by a six-membered piperidine ring with a methyl group (-CH₃) attached to the nitrogen atom and an amine (-NH₂) group at the 4-position. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to act as a pharmacophore or intermediate in synthesizing bioactive molecules. For example, it has been utilized in the synthesis of anticancer agents, where its amine group facilitates reductive amination reactions with aromatic aldehydes or ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-methylpiperidin-4-amine involves the reductive amination of 4-piperidone with methylamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    N-alkylation: Another approach involves the N-alkylation of piperidin-4-amine with methyl iodide or methyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methylpiperidin-4-amine can undergo oxidation reactions to form N-methylpiperidin-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form N-methylpiperidine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. For example, reaction with acyl chlorides can yield N-acyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides, alkyl halides, and sulfonyl chlorides.

Major Products:

    Oxidation: N-methylpiperidin-4-one.

    Reduction: N-methylpiperidine.

    Substitution: N-acyl derivatives, N-alkyl derivatives, and N-sulfonyl derivatives.

Scientific Research Applications

Pharmaceutical Development

N-Methylpiperidin-4-amine plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties make it suitable for developing drugs that modulate neurotransmitter systems.

Key Pharmaceuticals Involving this compound:

Drug NameTarget ConditionMechanism of Action
PimavanserinParkinson's DiseaseSerotonin receptor inverse agonist
AnalgesicsPain ManagementModulation of central nervous system pathways

Pimavanserin, for example, utilizes this compound in its synthesis and is designed to treat hallucinations associated with Parkinson’s disease by selectively targeting serotonin receptors .

Neurotransmitter Research

This compound is extensively used in studies investigating neurotransmitter systems. It aids researchers in understanding how drugs affect mood and cognition by acting on specific neurotransmitter receptors.

Case Study: Neurotransmitter Modulation

Research has shown that compounds derived from this compound can influence dopamine and serotonin pathways, providing insights into their roles in mood regulation and cognitive functions .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows chemists to design various derivatives for specialized applications.

Applications in Organic Synthesis:

Reaction TypeDescription
AlkylationUsed to introduce alkyl groups into molecules
Coupling ReactionsForms bonds between different molecular fragments

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying specific compounds within biological samples. This application is vital for drug testing and toxicology studies.

Analytical Techniques:

TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Used for quantifying drug levels in plasma samples
Mass SpectrometryIdentifies molecular structures and compositions

Material Science

Emerging research indicates potential applications of this compound in material science, particularly in developing new materials with specific chemical properties.

Potential Material Applications:

  • Development of polymers with enhanced performance characteristics.
  • Creation of coatings or adhesives that require specific bonding properties .

Mechanism of Action

The mechanism of action of N-methylpiperidin-4-amine and its derivatives depends on their specific applications. In medicinal chemistry, these compounds often interact with biological targets such as receptors, enzymes, and ion channels. For example, this compound derivatives may act as agonists or antagonists of neurotransmitter receptors, modulating signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural flexibility of the piperidin-4-amine core allows for diverse substitutions, leading to compounds with varied biological activities, physicochemical properties, and applications. Below is a detailed comparison of N-methylpiperidin-4-amine derivatives and related piperidine-based analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Source
This compound C₆H₁₄N₂ 114.19 (inferred) -N(CH₃), -NH₂ at C4 Intermediate in anticancer drug synthesis
N,2,2,6,6-Pentamethylpiperidin-4-amine C₁₀H₂₂N₂ 170.29 Five methyl groups on N and C2/C6 positions Chemical intermediate
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine C₂₀H₂₆N₂O 310.44 4-Methoxyphenyl, phenylethyl groups Analgesic research (opioid analog)
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine C₁₇H₂₀N₄O₂ 312.37 Benzyl, nitro-pyridinyl groups Pharmaceutical intermediate
N-Phenylpiperidin-4-amine hydrochloride C₁₁H₁₇ClN₂ 212.72 Phenyl group, hydrochloride salt CNS drug candidate
1-Acetylpiperidin-4-amine C₇H₁₄N₂O 142.20 Acetyl group on N Protease inhibition studies
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride C₁₃H₂₀Cl₂N₂ 275.22 4-Chlorobenzyl, methyl, hydrochloride salt Anticancer and antimicrobial research

Structural Modifications and Their Impact

Substituent Effects on Bioactivity :

  • Aromatic Groups : Derivatives like N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine (C₂₀H₂₆N₂O) exhibit enhanced binding to opioid receptors due to lipophilic aromatic moieties, which improve membrane permeability .
  • Electron-Withdrawing Groups : The nitro group in N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (C₁₇H₂₀N₄O₂) increases reactivity, making it suitable for electrophilic substitution reactions in drug synthesis .
  • Halogenation : Chlorine substitution in N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride (C₁₃H₂₀Cl₂N₂) enhances antibacterial potency by interacting with bacterial enzyme active sites .

Physicochemical Properties :

  • Hydrochloride Salts : Compounds like N-Phenylpiperidin-4-amine hydrochloride (C₁₁H₁₇ClN₂) exhibit improved aqueous solubility, critical for oral bioavailability in CNS-targeting drugs .
  • Methyl vs. Acetyl Groups : The acetyl group in 1-Acetylpiperidin-4-amine (C₇H₁₄N₂O) reduces basicity compared to the methyl group in this compound, affecting pH-dependent solubility .

Applications in Drug Discovery: Anticancer Agents: this compound derivatives are intermediates in synthesizing kinase inhibitors and HSP90 blockers, as seen in prostate cancer studies . Agrochemicals: N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (C₁₀H₁₆N₆) demonstrates dual utility in pharmaceuticals and agrochemicals due to its piperidine-pyrimidine hybrid structure .

Biological Activity

N-Methylpiperidin-4-amine (also known as NMPA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a methyl group attached to the nitrogen atom at the 4-position. This structural feature contributes to its lipophilicity, allowing it to effectively cross biological membranes, including the blood-brain barrier.

Pharmacological Activities

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives. A specific compound, N-dodecyl-N-methylpiperidin-4-amine, exhibited outstanding antifungal activity against various fungal species, including Aspergillus and Candida spp. The mechanism of action involves the inhibition of ergosterol biosynthesis, specifically targeting sterol C14-reductase and sterol C8-isomerase enzymes .

Table 1: Antifungal Activity of this compound Derivatives

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)
N-dodecyl-N-methylpiperidin-4-amineAspergillus niger0.5 μg/mL
N-dodecyl-N-methylpiperidin-4-amineCandida albicans0.25 μg/mL

2. Antibacterial Activity

This compound has also demonstrated significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing efficacy against strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The enhanced antibacterial activity can be attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature .

Table 2: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus2010
Escherichia coli1815
Salmonella typhi2212

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted in antifungal studies, the compound inhibits critical enzymes involved in sterol biosynthesis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

Case Study 1: Antifungal Efficacy in Vivo

A study involving the use of this compound derivatives in a Galleria mellonella model demonstrated significant antifungal activity. The treated larvae showed reduced fungal burden compared to control groups, indicating the compound's potential for therapeutic use in fungal infections .

Case Study 2: Neuropharmacological Effects

Research has indicated that derivatives of this compound may possess neuroprotective properties. Biodistribution studies using radiolabeled variants showed rapid accumulation in the brain, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to inhibit acetylcholinesterase (AChE) with high specificity .

Properties

IUPAC Name

N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTGZDVYPCEHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620993
Record name N-Methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45584-07-4
Record name N-Methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45584-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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